molecular formula C14H19N3O2 B11776790 4-Cyclopropyl-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxylic acid

4-Cyclopropyl-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxylic acid

Cat. No.: B11776790
M. Wt: 261.32 g/mol
InChI Key: WBFZGDTTZHMYFO-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a cyclopropyl group, a piperidine ring, and a carboxylic acid functional group. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.

    Attachment of the Piperidine Ring: The piperidine ring can be attached through a nucleophilic substitution reaction using a suitable piperidine derivative.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide or a suitable carboxylating agent.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the condensation, cyclopropanation, nucleophilic substitution, and carboxylation reactions.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.

Scientific Research Applications

4-Cyclopropyl-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopropyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid: Similar structure but lacks the methyl group on the piperidine ring.

    Methyl 4-cyclopropyl-2-(piperidin-1-yl)pyrimidine-5-carboxylate: Similar structure but has a methyl ester group instead of a carboxylic acid group.

Uniqueness

4-Cyclopropyl-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxylic acid is unique due to the presence of the cyclopropyl group, the piperidine ring with a methyl group, and the carboxylic acid functional group. These structural features contribute to its distinct chemical and biological properties, making it valuable for various scientific research applications.

Properties

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

4-cyclopropyl-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C14H19N3O2/c1-9-4-6-17(7-5-9)14-15-8-11(13(18)19)12(16-14)10-2-3-10/h8-10H,2-7H2,1H3,(H,18,19)

InChI Key

WBFZGDTTZHMYFO-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC=C(C(=N2)C3CC3)C(=O)O

Origin of Product

United States

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